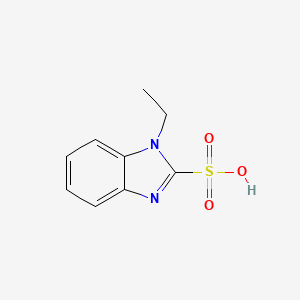

1-ethyl-1H-benzimidazole-2-sulfonic acid

Beschreibung

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemistry and Medicinal Science

The benzimidazole scaffold, a fused heterocyclic ring system composed of benzene (B151609) and imidazole (B134444), is recognized as a "privileged" structure in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from its remarkable versatility and the wide spectrum of pharmacological activities exhibited by its derivatives. impactfactor.orgresearchgate.net The structural characteristics of benzimidazoles, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow them to bind effectively with a variety of biological macromolecules. nih.gov

This inherent bioactivity has led to the development of numerous commercially available drugs containing the benzimidazole nucleus, which are used to treat a range of conditions. impactfactor.org These applications span various therapeutic areas, including anticancer (e.g., pracinostat), antiulcer (e.g., lansoprazole), anthelmintic (e.g., albendazole), antiviral (e.g., enviroxine), and antibacterial (e.g., ridinilazole) treatments. impactfactor.org The structural adaptability of the benzimidazole core allows for strategic substitutions, enabling chemists to fine-tune the molecule's pharmacological properties to enhance selectivity and affinity for specific biological targets. impactfactor.orgresearchgate.net Consequently, the benzimidazole framework continues to be a focal point for researchers aiming to develop novel and more effective therapeutic agents. nih.govingentaconnect.com

Overview of Sulfonic Acid Functionalization in Heterocyclic Compounds

Functionalization with sulfonic acid groups (–SO₃H) is a significant strategy in the design of bioactive heterocyclic compounds. semanticscholar.orgresearchgate.net The incorporation of this strongly acidic and highly polar functional group can profoundly influence the physicochemical properties of the parent molecule. A primary effect of sulfonylation is the enhancement of aqueous solubility, a crucial attribute for many pharmaceutical and biological applications. smolecule.commdpi.com

Beyond improving solubility, the sulfonic acid moiety is an important structural motif in its own right, found in various biologically active N-heteroaromatics. semanticscholar.org This functional group can participate in interactions with biological targets and can alter the electronic properties of the heterocyclic system, thereby modulating its reactivity and biological activity. The synthesis of sulfonated heterocycles is a key area of research, with various methods developed for the direct installation of the sulfonyl functionality onto aromatic rings. semanticscholar.orgnih.gov This functionalization is a versatile tool for medicinal chemists to generate new compounds for biological screening and lead optimization. semanticscholar.orgnih.gov

Contextualization of 1-Ethyl-1H-Benzimidazole-2-Sulfonic Acid within the Broader Benzimidazole Sulfonic Acid Class

This compound is a specific derivative within the larger family of benzimidazole sulfonic acids. Its structure is characterized by the core benzimidazole ring system, an ethyl group (-CH₂CH₃) attached to one of the nitrogen atoms (position 1), and a sulfonic acid group (-SO₃H) at the carbon-2 position. This particular arrangement of functional groups defines its chemical identity and potential applications.

The ethyl substituent is known to influence pharmacokinetic properties, potentially balancing solubility and bioavailability. The sulfonic acid group at the 2-position significantly increases the compound's polarity and acidity. smolecule.com The synthesis of this compound can be achieved through the sulfonation of benzimidazole precursors or by reacting 1H-Benzimidazole-2-sulfonic acid with diethyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521). chemicalbook.com As a member of this chemical class, it is used in biochemical research, particularly in the field of proteomics. scbt.com

Systematic Identification and Properties

The compound is systematically identified and characterized by several key parameters.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 90331-19-4 |

| Molecular Formula | C₉H₁₀N₂O₃S |

| Molecular Weight | 226.25 g/mol |

| Synonyms | 1-ethyl-1H-1,3-benzodiazole-2-sulfonic acid, 1-ethyl-1H-benzo[d]imidazole-2-sulfonic acid |

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.5±0.1 g/cm³ |

| Refractive Index | 1.660 |

| LogP | 1.49 |

Research Findings and Applications

While extensive research on this compound is not widely documented in publicly accessible literature, some findings highlight its potential utility. One area of investigation involves its role as a glutamate (B1630785) racemase inhibitor. This enzyme is crucial for the synthesis of the bacterial cell wall, as it catalyzes the conversion of L-glutamate to D-glutamate. By inhibiting this enzyme, the compound can disrupt bacterial growth, suggesting its potential as an antibacterial agent.

Furthermore, the compound undergoes typical chemical reactions associated with its functional groups. These include oxidation of the benzimidazole ring, reduction under specific conditions to yield different derivatives, and substitution of the sulfonic acid group.

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Benzimidazole-2-sulfonic acid |

| Albendazole |

| Diethyl sulfate |

| Enviroxine |

| Lansoprazole |

| Potassium hydroxide |

| Pracinostat |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYRNMZRZTXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378256 | |

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-19-4 | |

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Analysis and Structural Elucidation of Benzimidazole Sulfonic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-ethyl-1H-benzimidazole-2-sulfonic acid, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the benzimidazole (B57391) core. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic pattern of an ethyl group attached to a nitrogen atom. The aromatic region will likely show a complex pattern for the four protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the sulfonic acid group at the 2-position, the aromatic protons are expected to be shifted downfield. The protons at positions 4 and 7 will likely appear at a lower field compared to those at positions 5 and 6.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment. The spectrum of this compound would be expected to show nine distinct signals. The methyl and methylene carbons of the ethyl group will appear in the aliphatic region. The six carbons of the benzimidazole core will have characteristic shifts in the aromatic region. The carbon at the 2-position, directly attached to the sulfonic acid group, is expected to be significantly deshielded and appear at a lower field.

To illustrate the expected chemical shifts, the following table provides predicted values based on known data for similar benzimidazole derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |

| Ethyl -CH₂- | 4.2 - 4.5 (quartet) | 40 - 45 |

| Aromatic H-4/H-7 | 7.8 - 8.0 | 110 - 120 |

| Aromatic H-5/H-6 | 7.4 - 7.6 | 120 - 130 |

| Aromatic C-2 | - | 145 - 155 |

| Aromatic C-3a/C-7a | - | 135 - 145 |

| Aromatic C-4/C-7 | - | 110 - 120 |

| Aromatic C-5/C-6 | - | 120 - 130 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will be characterized by several key absorption bands.

The presence of the sulfonic acid group (-SO₃H) will be indicated by strong and broad absorption bands. The O-H stretching vibration of the sulfonic acid is typically observed in the region of 2800-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration will likely be found in the 700-600 cm⁻¹ range.

The benzimidazole ring will exhibit characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and benzene rings will give rise to a series of bands in the 1650-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations of the aromatic ring will be observed in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The ethyl group will show characteristic C-H stretching vibrations around 2980-2850 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2800 - 3200 (broad) |

| S=O Asymmetric Stretch | 1250 - 1120 | |

| S=O Symmetric Stretch | 1080 - 1010 | |

| S-O Stretch | 700 - 600 | |

| Aromatic C-H | C-H Stretch | > 3000 |

| Benzimidazole Ring | C=N and C=C Stretch | 1650 - 1450 |

| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2980 - 2850 |

| C-H Bend | 1460, 1380 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, this technique is crucial for confirming the molecular weight and providing insights into its structure through fragmentation analysis. The nominal molecular weight of this compound is 226.26 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be expected at m/z 226 or 227. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for aromatic sulfonic acids involves the loss of the SO₃ group (80 Da), which would result in a fragment ion corresponding to the 1-ethyl-1H-benzimidazolyl cation. Another potential fragmentation is the loss of SO₂ (64 Da).

The ethyl group can also undergo fragmentation, such as the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethene molecule (CH₂=CH₂, 28 Da) via a rearrangement. The benzimidazole ring itself can undergo cleavage, leading to smaller fragment ions.

The predicted major fragmentation pathways are summarized in the following table.

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | C₉H₁₀N₂O₃S⁺ | 226 |

| [M - SO₃]⁺ | C₉H₁₀N₂⁺ | 146 |

| [M - SO₂]⁺ | C₉H₁₀N₂O⁺ | 162 |

| [M - C₂H₅]⁺ | C₇H₅N₂O₃S⁺ | 197 |

| [M - C₂H₄]⁺ | C₇H₆N₂O₃S⁺ | 198 |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization (e.g., pH-dependent absorption and fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to study the photophysical properties of molecules. For benzimidazole derivatives, these properties are often sensitive to the surrounding environment, particularly pH. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the benzimidazole ring system. The position and intensity of these absorption bands are likely to be pH-dependent due to the protonation/deprotonation of the sulfonic acid group and the nitrogen atoms of the imidazole (B134444) ring. researchgate.net At low pH, the molecule will be fully protonated, while at high pH, it will exist in its deprotonated form. These different species will have distinct electronic structures and, therefore, different absorption spectra.

Similarly, the fluorescence emission of this compound is also expected to be pH-dependent. researchgate.net The wavelength and quantum yield of fluorescence can change significantly with the protonation state of the molecule. This pH-dependent fluorescence makes such compounds potentially useful as pH sensors.

The expected pH-dependent photophysical behavior is outlined below:

| pH Range | Predominant Species | Expected Absorption λmax | Expected Fluorescence λmax |

| Acidic | Protonated | Shorter wavelength | Blue-shifted emission |

| Neutral | Zwitterionic/Neutral | Intermediate wavelength | Intermediate emission |

| Basic | Deprotonated | Longer wavelength | Red-shifted emission |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection (e.g., triplet state evidence)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and study species with unpaired electrons, such as free radicals and triplet states. While this compound in its ground state is diamagnetic and thus EPR silent, it can be induced to form paramagnetic species upon UV irradiation. researchgate.net

Studies on similar benzimidazole derivatives have shown that they can generate reactive oxygen species (ROS) and free radicals upon UV exposure. researchgate.net EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect and identify these transient radical species.

Furthermore, UV irradiation can promote the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state has two unpaired electrons and is therefore paramagnetic, making it detectable by EPR. The observation of a half-field transition (ΔMs = ±2) in the EPR spectrum at low temperatures would provide strong evidence for the formation of a triplet state. researchgate.net The generation of such species is significant as they can be involved in photochemical reactions and potential phototoxicity.

The potential EPR detectable species are summarized below:

| Species | Origin | EPR Signal Characteristics |

| Superoxide (B77818) radical (O₂•⁻) | Reaction with O₂ | Characteristic g-value and hyperfine splitting with a suitable spin trap |

| Hydroxyl radical (•OH) | Reaction with H₂O | Characteristic g-value and hyperfine splitting with a suitable spin trap |

| Triplet state | Intersystem crossing | Half-field transition (ΔMs = ±2) at low temperature |

Theoretical and Computational Chemistry in the Study of 1 Ethyl 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-ethyl-1H-benzimidazole-2-sulfonic acid, DFT studies can provide valuable insights into its molecular orbitals and reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous benzimidazole (B57391) derivatives provide a basis for prediction. For instance, DFT studies on other benzimidazole derivatives have shown that the HOMO is typically localized over the benzimidazole ring, while the LUMO is distributed across the entire molecule. acs.org The introduction of an ethyl group at the N-1 position and a sulfonic acid group at the C-2 position would be expected to modulate the HOMO and LUMO energy levels. The electron-donating ethyl group may raise the HOMO energy, while the electron-withdrawing sulfonic acid group could lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and enhancing reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. These include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / 2η.

These parameters, once calculated, can be used to predict the molecule's behavior in chemical reactions and its potential interactions with other molecules.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of kinetic stability and chemical reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a target protein.

For this compound, molecular docking simulations can be employed to explore its potential as an inhibitor of various enzymes or a ligand for specific receptors. The benzimidazole scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a wide range of protein targets. nih.gov

The general procedure for a molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A biologically relevant protein target would be chosen based on the known activities of similar benzimidazole derivatives. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB), and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically sample different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The best-scoring poses would be analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In the context of this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The ethyl group attached to the benzimidazole ring can rotate, leading to different conformations of the molecule. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers in different environments (e.g., in solution or bound to a protein).

Study Ligand-Receptor Dynamics: Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. By simulating the complex over a period of time, researchers can observe how the ligand and protein move and interact, providing a more realistic view of the binding event.

Investigate Intermolecular Interactions: MD simulations can provide detailed information about the strength and duration of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its binding partner.

MD simulations of other benzimidazole derivatives have been successfully used to validate docking results and provide deeper insights into their binding mechanisms. nih.gov Such studies for this compound would be crucial in understanding its dynamic behavior and interactions at the atomic level.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in modern SAR studies by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogs.

For this compound, computational SAR studies could involve:

Identifying Key Structural Features: By comparing the structure of this compound with other active and inactive benzimidazole derivatives, it is possible to identify the key functional groups and structural motifs that are important for its biological activity.

Generating a Library of Analogs: Computational tools can be used to generate a virtual library of analogs of this compound by modifying the substituents at different positions of the benzimidazole ring.

Predicting the Activity of Analogs: The biological activity of the virtual analogs can be predicted using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling or by performing molecular docking and MD simulations.

Guiding Synthesis and Testing: The results of the computational SAR study can then be used to prioritize the synthesis and experimental testing of the most promising analogs, thereby accelerating the drug discovery process.

SAR studies on other benzimidazole series have revealed important trends. For example, the nature and position of substituents on the benzimidazole ring can have a significant impact on their antimicrobial or anticancer activities. researchgate.net A computational SAR study of this compound would provide a rational basis for its further optimization as a potential therapeutic agent.

| Computational Method | Application in SAR | Predicted Outcome for this compound |

|---|---|---|

| QSAR Modeling | Develop mathematical models to predict activity based on molecular descriptors. | Prediction of biological activity based on physicochemical properties. |

| Molecular Docking | Predict the binding mode and affinity of analogs to a target protein. | Identification of analogs with improved binding to a specific receptor. |

| Molecular Dynamics | Assess the stability of analog-protein complexes. | Confirmation of stable binding of optimized analogs. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. This information is crucial for understanding how a molecule is synthesized and how it might be metabolized in a biological system.

For this compound, computational methods could be used to:

Elucidate its Synthesis Pathway: The synthesis of this compound likely involves the ethylation of 1H-benzimidazole-2-sulfonic acid. Computational chemistry could be used to model this reaction, identify the transition state, and calculate the activation energy, providing insights into the reaction kinetics and helping to optimize the reaction conditions.

Predict its Metabolic Fate: The metabolism of this compound in the body could involve various enzymatic reactions, such as oxidation or conjugation. Computational methods can be used to predict the most likely sites of metabolism on the molecule and to model the reactions with metabolic enzymes like cytochrome P450s.

Investigate its Chemical Stability: By calculating the energy barriers for potential degradation pathways, computational chemistry can be used to predict the chemical stability of this compound under different conditions.

Understanding the reaction mechanisms and potential metabolic pathways of this compound is essential for its development as a safe and effective therapeutic agent.

Research on Biological Activities and Mechanistic Pathways of Benzimidazole Sulfonic Acid Compounds

Antimicrobial and Antifungal Activity Investigations

Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention for their wide range of pharmacological activities, including potent antimicrobial and antifungal effects. nih.govnih.gov The core benzimidazole structure, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov The introduction of a sulfonic acid moiety to this scaffold can enhance the solubility and bioavailability of these compounds, potentially augmenting their biological activity.

Research into benzimidazole-sulfonyl derivatives has demonstrated their efficacy against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, numerous studies have highlighted the antifungal properties of benzimidazole compounds against a spectrum of fungal pathogens. nih.govresearchgate.net While specific studies on "1-ethyl-1H-benzimidazole-2-sulfonic acid" are limited, the broader class of benzimidazole sulfonic acid compounds has shown promising antimicrobial and antifungal capabilities.

Table 1: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Activity |

|---|---|---|

| Benzimidazole Sulfonamides | Gram-positive bacteria | Moderate to High |

| Benzimidazole Sulfonamides | Gram-negative bacteria | Moderate |

| 2-Substituted Benzimidazoles | Staphylococcus aureus | High |

Mechanism of Action Against Bacterial and Fungal Pathogens

The antimicrobial and antifungal mechanisms of benzimidazole derivatives are multifaceted. One of the primary modes of action involves the inhibition of microbial growth by interfering with essential cellular processes. In fungi, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov This disruption leads to increased membrane permeability and ultimately cell death.

In bacteria, benzimidazole derivatives can target various enzymes and proteins crucial for survival. While the precise mechanisms for benzimidazole sulfonic acids are still under investigation, it is hypothesized that they may interfere with DNA synthesis or protein function within the bacterial cell. The structural similarity of the benzimidazole nucleus to purine (B94841) nucleoside bases allows these compounds to interact with biological macromolecules, leading to the inhibition of microbial proliferation. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the design of more effective antimicrobial agents.

For instance, the introduction of electron-withdrawing groups on the benzimidazole scaffold has been shown to enhance antibacterial activity in some cases. nih.gov The position of these substituents also plays a crucial role; substitutions at the N-1 and C-2 positions of the benzimidazole ring are particularly important for modulating biological activity. nih.gov In the case of "this compound," the ethyl group at the N-1 position and the sulfonic acid group at the C-2 position are expected to significantly influence its antimicrobial properties. The lipophilicity of the molecule, which can be altered by different substituents, is another critical factor affecting its ability to penetrate microbial cell membranes. researchgate.net

Antiparasitic and Anthelmintic Activity Studies

The benzimidazole class of compounds is well-established for its broad-spectrum anthelmintic activity. nih.govnih.gov These agents are widely used in both human and veterinary medicine to treat infections caused by parasitic worms. The core benzimidazole structure is a key pharmacophore in many commercially available anthelmintic drugs.

Inhibition of Parasitic Growth and Survival (e.g., T. spiralis)

Benzimidazole derivatives exert their antiparasitic effects by disrupting critical metabolic processes in the parasite. While specific studies on the efficacy of "this compound" against parasites like Trichinella spiralis are not extensively documented, the general class of benzimidazoles is known to be effective against a range of nematodes. Their mechanism of action often leads to the starvation and subsequent death of the parasite.

Interference with Tubulin Polymerization

A primary and well-characterized mechanism of action for the anthelmintic activity of benzimidazoles is their ability to interfere with tubulin polymerization. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are involved in various cellular functions, including cell division, motility, and intracellular transport.

Benzimidazole compounds bind to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to impaired glucose uptake and depletion of glycogen (B147801) reserves in the parasite, ultimately resulting in its paralysis and death. nih.gov The selective toxicity of benzimidazoles towards parasitic tubulin over mammalian tubulin is a key factor in their therapeutic success.

Anticancer and Antiproliferative Research

In addition to their antimicrobial and antiparasitic properties, benzimidazole derivatives have emerged as a promising scaffold in the field of anticancer drug discovery. nih.govresearchgate.net Numerous studies have demonstrated the antiproliferative activity of various benzimidazole compounds against a range of human cancer cell lines. nih.gov

The anticancer potential of benzimidazole derivatives is attributed to their ability to interact with various biological targets involved in cancer cell proliferation and survival. These include enzymes, receptors, and structural proteins. The structural versatility of the benzimidazole nucleus allows for the design of compounds that can selectively target cancer cells while minimizing toxicity to normal cells. While specific research on the anticancer properties of "this compound" is limited, the broader class of benzimidazole compounds continues to be an active area of investigation in oncology.

Table 2: Investigated Biological Activities of Benzimidazole Scaffolds

| Biological Activity | General Mechanism |

|---|---|

| Antimicrobial | Inhibition of ergosterol biosynthesis, DNA synthesis, or protein function. |

| Antiparasitic | Interference with tubulin polymerization, leading to impaired glucose uptake. |

| Anticancer | Interaction with various biological targets involved in cell proliferation and survival. |

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., human melanoma SK-Mel 5 cells)

The benzimidazole scaffold is a core structure in many compounds investigated for anticancer properties. researchgate.netnih.gov Research into various derivatives has shown that they can interfere with critical cellular processes in cancer cells, such as tubulin polymerization, leading to apoptosis (programmed cell death). Studies on different alkylsulfonyl benzimidazole derivatives, for instance, have demonstrated cytotoxic potential against human breast cancer cells (MCF-7). acs.org

However, a review of the scientific literature did not yield specific studies evaluating the direct inhibitory effects of This compound on the proliferation of any cancer cell lines, including the human melanoma SK-Mel 5 cell line. While related compounds show antiproliferative activity, specific data, such as IC50 values for this particular sulfonic acid derivative, are not available in the reviewed sources.

Potential as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription, making them a key target for anticancer drugs. nih.gov Inhibitors can act as "poisons," which stabilize the complex between the enzyme and DNA, leading to lethal DNA strand breaks, or as catalytic inhibitors that block the enzyme's function before it binds to DNA. nih.govesisresearch.org

The broader class of benzimidazole-containing compounds has been identified as a source of new topoisomerase I and II inhibitors. esisresearch.orgnih.gov For example, certain bi- and ter-benzimidazole derivatives have shown inhibitory activity against both types of enzymes. esisresearch.org Hybrid molecules incorporating benzimidazole and triazole structures have also been designed and synthesized as potent topoisomerase I inhibitors. nih.gov

Despite the investigation of the benzimidazole scaffold for this activity, there is no specific research available that documents or quantifies the potential of This compound as a topoisomerase inhibitor.

Antioxidant and Radical Scavenging Properties

Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to chain reactions that may damage cells. The antioxidant capacity of chemical compounds is often associated with their ability to scavenge these reactive oxygen species (ROS). researchgate.net

While various benzimidazole derivatives, particularly those with specific structural features like phenolic hydroxyl groups or hydrazone moieties, have been synthesized and tested for their antioxidant and radical scavenging activities, specific data for This compound is not present in the available literature. nih.govnih.gov

In Vitro Assays for Antioxidant Capacity (e.g., DPPH, ABTS, FRAP)

Several standard in vitro assays are used to quantify the antioxidant capacity of compounds:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.orgugm.ac.id

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a loss of color. e3s-conferences.orgnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses a compound's ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) at an acidic pH. nih.govugm.ac.id

A review of scientific databases indicates that This compound has not been evaluated using these standard antioxidant capacity assays. Therefore, no quantitative data (such as IC50 values or Trolox equivalents) are available for this specific compound.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

The mechanism by which an antioxidant scavenges free radicals can vary. Common mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical.

Radical Adduct Formation (RAF): The antioxidant molecule adds to the free radical. nih.gov

Studies on other, more complex benzimidazole derivatives have utilized computational methods to predict the preferred scavenging mechanism. nih.gov However, for This compound , there are no specific studies detailing its mechanism of action for scavenging reactive oxygen species.

Enzyme Inhibition Studies

Research has shown that This compound has been studied as an inhibitor of glutamate (B1630785) racemase. This enzyme is crucial for the synthesis of the bacterial cell wall. By binding to the active site of glutamate racemase, the compound prevents the conversion of L-glutamate to D-glutamate, thereby disrupting bacterial growth. This activity positions it as a compound of interest for potential antibacterial applications.

Ligand Binding and Inhibitory Mechanisms

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. The inhibitory mechanisms of benzimidazole derivatives are diverse and target-specific, largely influenced by the nature and position of substituents on the benzimidazole core. While specific ligand binding studies on this compound are not extensively detailed in publicly available literature, the mechanisms of related benzimidazole compounds provide a strong framework for understanding its potential biological interactions.

A prominent class of benzimidazole drugs, including omeprazole, are proton pump inhibitors (PPIs). researchgate.netiau.ir These compounds target the H+/K+ -ATPase enzyme system in gastric parietal cells, effectively reducing gastric acid secretion. researchgate.net The mechanism involves the accumulation of the benzimidazole derivative in the acidic environment of the parietal cell canaliculus, where it undergoes a molecular rearrangement to an active sulfonamide cation. This cation then forms a covalent disulfide bond with cysteine residues on the H+/K+ -ATPase, leading to its irreversible inhibition. researchgate.net

Another significant therapeutic area for benzimidazole derivatives is in the management of hypertension. researchgate.netneliti.com Compounds like telmisartan (B1682998) and candesartan (B1668252) are angiotensin II receptor blockers (ARBs). ntnu.no They act as inverse agonists, binding selectively to the angiotensin II type 1 (AT1) receptor. ntnu.nonih.gov This binding prevents angiotensin II—a potent vasoconstrictor—from interacting with the receptor, thereby inhibiting its pressor effects and leading to a reduction in blood pressure. ntnu.noekb.eg The effectiveness and binding affinity of these ARBs are dictated by the specific functional groups attached to the benzimidazole nucleus, which interact with pockets within the AT1 receptor. ntnu.no

The versatility of the benzimidazole structure allows for its application in various other therapeutic contexts. For instance, certain derivatives have been developed as H1-antihistamine agents, where structure-activity relationship (SAR) analysis indicates that substitutions on the exo-nitrogen atom and at the C2 position of the benzimidazole ring are crucial for activity. researchgate.net

Photobiological and Photosensitizing Activities (Drawing from studies on related PBSA)

Studies on the closely related compound Phenylbenzimidazole Sulfonic Acid (PBSA), also known as ensulizole, provide significant insight into the potential photobiological activities of benzimidazole sulfonic acid derivatives. typology.comwikipedia.org PBSA is a widely used UVB filter in sunscreens due to its strong absorption in the 290-320 nm range. typology.com However, upon absorption of UV radiation, it can also act as a photosensitizer, initiating chemical reactions that can have biological consequences. nih.govnih.govresearchgate.net

Photo-induced Generation of Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide (B77818) Anion Radical, Hydroxyl Radical)

Upon UV irradiation, PBSA can transition to an excited triplet state. researchgate.netnih.gov This excited molecule can then transfer its energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.netnih.gov This process is a key part of its photosensitizing activity. The quantum yields for singlet oxygen production by PBSA have been measured, confirming its capacity to generate this reactive oxygen species (ROS). researchgate.net

In addition to singlet oxygen, the photoexcited PBSA can participate in electron transfer reactions, leading to the formation of other ROS. nih.govnih.gov Studies have demonstrated the generation of the superoxide anion radical (O₂•−) and hydroxyl radicals (•OH) during the UV irradiation of aerobic solutions of PBSA. nih.govresearchgate.net The formation of these various ROS indicates that PBSA can initiate oxidative stress in a light-dependent manner. nih.govresearchgate.net

| Reactive Oxygen Species (ROS) | Mechanism of Generation | References |

|---|---|---|

| Singlet Oxygen (¹O₂) | Energy transfer from triplet excited state PBSA to molecular oxygen. | researchgate.netnih.gov |

| Superoxide Anion Radical (O₂•−) | Electron transfer from the anion of PBSA to molecular oxygen. | researchgate.netnih.gov |

| Hydroxyl Radical (•OH) | Generated during UV irradiation in aerobic solutions, potentially through secondary reactions involving other ROS. | nih.govresearchgate.net |

Photosensitized DNA Damage Mechanisms (Type-I and Type-II pathways)

The ROS generated by photo-excited PBSA can lead to DNA damage through two primary mechanisms: Type-I and Type-II photosensitization. nih.govresearchgate.netnih.gov

The Type-II pathway involves the action of singlet oxygen. nih.gov Singlet oxygen is known to react preferentially with guanine (B1146940) bases in DNA. nih.govnih.gov Studies have shown that UV-B irradiation of 2'-deoxyguanosine (B1662781) in the presence of PBSA generates specific oxidation products, which is characteristic of a singlet oxygen-mediated attack. nih.gov This mechanism is particularly evident in single-stranded DNA, where all guanine residues are modified to a similar extent. nih.gov

The Type-I pathway involves direct electron transfer from the DNA (specifically from guanine residues, which have the lowest oxidation potential among DNA bases) to the photo-excited sensitizer (B1316253). nih.gov This results in the formation of a guanine radical cation and a sensitizer radical anion. Subsequent reactions of the guanine radical cation lead to the formation of piperidine-labile sites, which are indicative of DNA damage. nih.gov This mechanism is predominant in double-helical DNA, with cleavage sites located primarily at the 5'-guanine of GG sequences. nih.gov Research confirms that PBSA can induce DNA damage through both of these pathways, highlighting its potential to act as a double-edged sword: protecting against direct UV damage while potentially causing indirect, photosensitized damage. nih.govnih.gov

Influence of pH on Photoreactivity

The photophysical and photochemical properties of PBSA are strongly dependent on pH. nih.govproakademia.eu The absorption and fluorescence characteristics of PBSA change with the protonation state of the molecule, which is governed by the pH of the solution. nih.gov The compound has two pKa values, leading to different ionic species at various pH levels. researchgate.net

Research has shown that the photolysis and degradation of PBSA are significantly faster in both acidic (pH 4) and alkaline (pH 12) conditions compared to a neutral (pH 7) environment. proakademia.euresearchgate.net This enhanced photoreactivity under acidic or basic conditions is attributed to the specific properties of the different protonated/deprotonated forms of the molecule and their susceptibility to photo-excitation and subsequent degradation pathways. nih.govproakademia.eu For example, under acidic conditions, the formation of the highly oxidizing hydroxyl radical may be facilitated, providing an alternative degradation pathway. proakademia.eu In more basic solutions, the mono-deprotonated form of PBSA, which is more easily oxidized due to higher electron density, becomes the dominant species, thus enhancing the degradation rate. researchgate.net

Other Pharmacological Investigations (e.g., Antiallergic, Antiulcer, Anti-inflammatory, Antihypertensive)

The benzimidazole nucleus is a privileged structure in drug discovery, and its derivatives have been explored for a wide array of pharmacological activities beyond those previously mentioned. researchgate.netnih.govnih.gov

Antiulcer Activity: Benzimidazole derivatives are well-established as potent antiulcer agents, primarily through their action as proton pump inhibitors. researchgate.netbenthamdirect.comresearchgate.net By inhibiting the H+/K+ -ATPase, these compounds effectively reduce gastric acid secretion, which is a key factor in the pathogenesis of peptic ulcers. iau.irresearchgate.net Some derivatives have also shown activity against Helicobacter pylori, a bacterium strongly associated with ulcer formation. benthamdirect.comresearchgate.net

Antihypertensive Activity: As discussed previously, several benzimidazole derivatives are potent angiotensin II type 1 (AT1) receptor antagonists, making them effective antihypertensive agents. researchgate.netneliti.comekb.eg Their mechanism involves blocking the vasoconstrictive effects of angiotensin II. nih.gov

Anti-inflammatory Activity: A number of studies have reported the anti-inflammatory properties of various benzimidazole derivatives. nih.govjmpas.comresearchgate.net The mechanisms underlying this activity can be diverse, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COXs) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net For example, certain phenylsulfonyl-substituted benzimidazoles have shown significant inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. jmpas.com

Antiallergic (Antihistamine) Activity: The benzimidazole scaffold has also been utilized to develop H1-antihistamine agents. researchgate.net A series of synthesized benzimidazole derivatives showed potent antihistamine activity, with one compound, in particular, demonstrating an excellent ability to reduce mast cell degranulation, a key event in allergic reactions. researchgate.net

| Pharmacological Activity | Primary Mechanism/Target | References |

|---|---|---|

| Antiulcer | Inhibition of H+/K+ -ATPase (Proton Pump) | researchgate.netiau.irbenthamdirect.comresearchgate.net |

| Antihypertensive | Antagonism of Angiotensin II Type 1 (AT1) Receptor | researchgate.netneliti.comntnu.nonih.govekb.eg |

| Anti-inflammatory | Inhibition of COX, LOX, and pro-inflammatory cytokines (TNF-α, IL-6) | nih.govjmpas.comresearchgate.net |

| Antiallergic (Antihistamine) | H1-antihistamine activity, reduction of mast cell degranulation | researchgate.net |

Target-Based Drug Design and Medicinal Chemistry Approaches

The development of potent and selective benzimidazole-based therapeutic agents relies heavily on target-based drug design and medicinal chemistry strategies. researchgate.net These approaches involve synthesizing series of derivatives and systematically evaluating their biological activity to establish structure-activity relationships (SAR). researchgate.net

For the development of antihypertensive benzimidazole derivatives targeting the AT1 receptor, medicinal chemistry efforts have focused on optimizing the substituents on the benzimidazole core to maximize binding affinity and efficacy. ntnu.no The functional groups play a pivotal role in how well the molecule fits into the receptor's binding pockets. ntnu.no For example, replacing a tetrazole ring with an oxadiazole ring in some ARBs resulted in greater affinity for the AT1 receptor and improved antihypertensive effects. ntnu.no

In the design of H1-antihistamine agents, SAR studies have revealed that the nature of the substituent on the exo-nitrogen atom and at the C2-position of the benzimidazole scaffold is critical for activity. researchgate.net By synthesizing and testing various analogs, researchers can identify the chemical features that enhance potency and reduce off-target effects, such as activity on the hERG channel, which is associated with cardiac risk. researchgate.net

For anti-inflammatory agents, synthetic approaches have involved linking the benzimidazole core to other pharmacologically active moieties, such as coumarins or sulfonamides, to create hybrid molecules with potentially enhanced or synergistic effects. nih.govjmpas.com For example, coumarin-benzimidazole derivatives have been investigated as safer anti-inflammatory agents. jmpas.com Molecular docking studies are often employed in conjunction with synthesis to predict the binding interactions of designed compounds with their target enzymes (e.g., COX-1, COX-2), helping to rationalize the observed biological activities and guide further optimization. researchgate.net These combined computational and synthetic strategies are essential for the rational design of novel benzimidazole derivatives with improved therapeutic profiles.

Applications in Advanced Materials and Catalysis Research

Application as Building Blocks for Organic Semiconductors

There is currently no specific information available in scientific literature detailing the application of 1-ethyl-1H-benzimidazole-2-sulfonic acid as a building block for organic semiconductors.

Development of Dyes and Functional Materials

While benzimidazole (B57391) derivatives, in general, are utilized in the development of dyes and functional materials, specific research on the application of this compound for these purposes is not documented in available literature. smolecule.com The structural components of the molecule, including the benzimidazole core, suggest theoretical potential for such applications, but this has not been experimentally verified in published research. smolecule.com

Catalytic Applications as Solid Acid Catalysts or in Metal Complexes

The potential for this compound to be used in catalysis has been suggested. smolecule.com The sulfonic acid group imparts acidic properties to the molecule, which could theoretically allow it to function as a solid acid catalyst. Additionally, benzimidazole derivatives are known to act as ligands in the formation of metal complexes, which can have catalytic applications. smolecule.comnih.gov However, specific studies detailing the use of this compound in either of these catalytic roles are not found in the current body of scientific literature.

Potential in Metal Cation Extraction

There is no specific research available that investigates the potential of this compound in the extraction of metal cations.

Future Directions and Emerging Research Avenues for 1 Ethyl 1h Benzimidazole 2 Sulfonic Acid

Development of Multifunctional Benzimidazole (B57391) Sulfonic Acid Derivatives

The development of multifunctional compounds, which combine several therapeutic or functional properties into a single molecule, is a growing trend in drug discovery and materials science. nih.gov Benzimidazole sulfonic acids are promising candidates for such development due to their inherent biological and chemical activities. nih.gov

Research into multifunctional benzimidazole derivatives has shown that modifications to the core structure can lead to compounds with a range of activities. For instance, studies on 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a known UVB filter, have been a starting point for creating new multifunctional agents. nih.gov By modifying the substituents on the benzimidazole ring, researchers have developed derivatives with combined UV-filtering, antioxidant, antifungal, antiviral, and antiproliferative properties. nih.gov

A study on the structure-activity relationship of various benzimidazole derivatives revealed that the nature and position of substituents significantly influence their biological activities. nih.gov For example, replacing the phenyl group at the C2 position with other five-membered heterocyclic rings like pyrrole, thiophene, and furan, and modifying the functional group at the C5 position from sulfonic acid to a carboxylic acid or hydrogen, resulted in compounds with varying degrees of photoprotective and antifungal activities. nih.gov These findings underscore the potential for creating a diverse library of multifunctional benzimidazole sulfonic acid derivatives by strategic structural modifications.

Future research in this area will likely focus on:

Synergistic Activities: Designing derivatives where different functional moieties work in concert to produce a synergistic effect.

Targeted Delivery: Incorporating features that allow for the targeted delivery of the multifunctional agent to specific cells or tissues.

Broad-Spectrum Applications: Developing single compounds that can be used for a variety of applications, from sunscreens with added anti-inflammatory properties to materials with combined conductive and antimicrobial characteristics.

Integration with Nanotechnology for Advanced Applications

The convergence of nanotechnology and benzimidazole chemistry opens up new possibilities for creating advanced materials and therapeutic systems. biointerfaceresearch.com Nanoparticles, with their high surface-area-to-volume ratio and unique quantum effects, can serve as carriers for benzimidazole derivatives or as catalysts in their synthesis. biointerfaceresearch.comnih.gov

Magnetic nanoparticles (MNPs) have been explored as catalysts in the synthesis of benzimidazoles, offering advantages such as ease of separation and reusability. biointerfaceresearch.com Similarly, zinc oxide nanoparticles (ZnO-NPs) have been used as an eco-friendly catalyst for the cyclocondensation reaction to form benzimidazole derivatives, resulting in higher yields and shorter reaction times compared to traditional methods. nih.gov

The integration of 1-ethyl-1H-benzimidazole-2-sulfonic acid with nanotechnology could lead to:

Nano-formulations for Drug Delivery: Encapsulating the compound within nanoparticles to improve its solubility, stability, and bioavailability.

Nanocomposites with Enhanced Properties: Incorporating the benzimidazole derivative into polymer or inorganic nanocomposites to create materials with enhanced thermal stability, conductivity, or antimicrobial properties.

Nanosensors: Utilizing the unique electronic properties of the benzimidazole ring in conjunction with nanomaterials to develop sensitive and selective sensors for various analytes.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical compounds to minimize environmental impact. chemmethod.com For benzimidazole derivatives, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Several green synthetic routes for benzimidazoles have been reported, including:

Use of Green Solvents: Replacing traditional volatile organic compounds with water or ionic liquids. mdpi.com

Catalytic Synthesis: Employing solid acid catalysts like phospho sulfonic acid (PSA), which are efficient, reusable, and environmentally safe. ut.ac.irresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rjptonline.org

Future research in this domain will aim to develop even more sustainable methods for the synthesis and application of this compound. This includes the use of bio-based starting materials, catalysts derived from renewable resources, and designing processes with minimal waste generation. The application of these green principles will not only reduce the environmental footprint of producing this compound but also align with the growing demand for sustainable technologies in the chemical industry. semanticscholar.org

Advanced Methodologies for Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the rational design of new and improved compounds. researchgate.net For benzimidazole derivatives, Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key structural features that govern their various biological activities. mdpi.comresearchgate.net

Advanced computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.govresearchgate.net QSAR studies involve the development of mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. tandfonline.com

Several QSAR studies have been conducted on benzimidazole derivatives to understand their antifungal, anticancer, and enzyme inhibitory activities. nih.govresearchgate.netnih.gov These studies have identified key molecular descriptors, such as lipophilicity (logP), dipole moment, and surface area, that influence the biological activity of these compounds. nih.gov

For this compound, future SAR and QSAR studies could focus on:

Predictive Modeling: Developing robust QSAR models to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

3D-QSAR and Pharmacophore Modeling: Utilizing three-dimensional QSAR and pharmacophore modeling to understand the specific steric and electronic requirements for binding to a particular biological target. tandfonline.com

Molecular Docking and Dynamics Simulations: Employing molecular docking and dynamics simulations to visualize and analyze the interactions between the benzimidazole derivative and its target protein at the atomic level. researchgate.netbenthamdirect.com

These advanced methodologies will accelerate the discovery and optimization of benzimidazole sulfonic acid derivatives for various applications.

Below is an interactive data table summarizing key parameters from QSAR studies on benzimidazole derivatives:

| Study Focus | QSAR Model Type | Key Descriptors Identified | Predicted Activity | Reference |

| Antifungal | Multiple Linear Regression (MLR) | logP, Dipole Moment, Surface Area | Inhibitory activity against Saccharomyces cerevisiae | nih.gov |

| Anticancer | 2D-QSAR | - | IC50 against MDA-MB-231 cell line | researchgate.net |

| FXR Agonists | 3D-QSAR | Hydrophobic and Aromatic Features | Binding affinity to Farnesoid X receptor | tandfonline.com |

| Antibacterial | - | HOMO energy, Hydration energy | Minimum Inhibitory Concentration (MIC) | nih.gov |

Investigation of Environmental Fate and Impact of Benzimidazole Sulfonic Acids

As with any chemical compound that has the potential for widespread use, it is essential to understand its environmental fate and impact. For benzimidazole sulfonic acids, this includes studying their persistence, mobility, and potential toxicity in the environment.

Studies on the environmental fate of the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common UV filter, have shown that it can be found in aquatic environments. frontiersin.orgresearchgate.net While it is not fully eliminated by conventional wastewater treatment, it can undergo photolysis, particularly under UV irradiation. nih.gov However, this process may lead to the formation of transformation products that could be more persistent or toxic than the parent compound. nih.gov

The biodegradation of benzimidazole derivatives has also been investigated. nih.gov Some microorganisms, such as certain strains of Pseudomonas and Bacillus, have been shown to degrade benzimidazole-based fungicides. nih.govnih.gov The degradation pathways often involve hydroxylation and cleavage of the benzimidazole ring. frontiersin.org

Future research on the environmental fate and impact of this compound should include:

Biodegradation Studies: Assessing its biodegradability under various environmental conditions and identifying the microorganisms and enzymatic pathways involved.

Photodegradation Analysis: Investigating its photostability and identifying the transformation products formed under simulated and natural sunlight. nih.gov

Ecotoxicity Testing: Evaluating its potential toxicity to a range of aquatic and terrestrial organisms.

Leaching and Mobility in Soil: Studying its adsorption and desorption behavior in different soil types to predict its potential for groundwater contamination.

A comprehensive understanding of the environmental behavior of this compound is crucial for ensuring its safe and sustainable use.

Below is an interactive data table summarizing the environmental fate of related benzimidazole compounds:

| Compound | Environmental Process | Key Findings | Potential Impact | Reference |

| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | Photolysis | Degrades under UV irradiation, forming hydroxylated byproducts. | Transformation products may be more persistent and toxic. | nih.gov |

| Fuberidazole | Biodegradation | Degraded by Pseudomonas syringae and Penicillium chrysogenum. | Potential for bioremediation of contaminated sites. | nih.gov |

| Carbendazim | Biodegradation | Degraded by Bacillus velezensis. | Can be used as a carbon and nitrogen source by some bacteria. | nih.gov |

| Benzotriazole Derivatives | Biodegradation | Carboxylated derivatives are more readily biodegradable than methylated ones. | Substituents significantly influence biodegradability. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 1-ethyl-1H-benzimidazole-2-sulfonic acid, and how is reaction progress optimized?

Methodological Answer: The synthesis typically involves sulfonation of a benzimidazole precursor. For example, related sulfonic acid derivatives are synthesized via condensation of substituted benzimidazoles with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature and inert atmospheres . Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) to track intermediate formation . Post-synthesis, purification via recrystallization or column chromatography ensures product integrity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substituent positions, while Fourier-transform infrared (FT-IR) spectroscopy confirms sulfonic acid (-SO₃H) and aromatic C-H stretches . Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves molecular geometry and hydrogen-bonding networks. For example, SCXRD analysis of ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate derivatives reveals bond angles and torsion angles critical for structural validation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and physicochemical properties of this compound?

Methodological Answer: Graph set analysis (e.g., Etter’s formalism) systematically categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal lattices . For sulfonic acid derivatives, sulfonate groups often form strong O-H···O/N interactions, stabilizing supramolecular architectures. Computational tools (e.g., Mercury) combined with SHELX-refined crystallographic data can predict solubility and thermal stability based on packing efficiency.

Q. How can researchers reconcile contradictions between experimental data (e.g., spectroscopic vs. computational results) for this compound?

Methodological Answer: Discrepancies may arise from solvent effects, protonation states, or dynamic processes (e.g., tautomerism). Validate computational models (DFT, MD simulations) by benchmarking against experimental parameters (e.g., SCXRD bond lengths ). Cross-disciplinary peer review (e.g., consulting crystallographers and spectroscopists) helps identify methodological flaws, such as improper solvent correction in NMR or basis set limitations in DFT .

Q. What methodological considerations are critical for studying the compound’s stability under varying pH and temperature?

Methodological Answer: Conduct controlled degradation studies using high-performance liquid chromatography (HPLC) to monitor stability. For example, sulfonic acid derivatives may hydrolyze under alkaline conditions; adjust pH (1–13) and temperature (25–80°C) while tracking degradation kinetics . Use Arrhenius plots to predict shelf-life, and correlate stability with crystallographic data (e.g., hydrogen-bond density ).

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding tautomeric forms of this compound?

Methodological Answer: Tautomeric equilibria (e.g., benzimidazole ↔ imidazoline) can lead to discrepancies. SCXRD provides static snapshots of dominant tautomers, while variable-temperature NMR captures dynamic equilibria. Perform SCXRD at multiple temperatures and compare with ¹H NMR in DMSO-d₆ (which stabilizes polar tautomers). Use density functional theory (DFT) to calculate energy differences between tautomers and validate against experimental observations .

Experimental Design

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

Methodological Answer: Introduce functional groups (e.g., methyl, halogens) at the benzimidazole N1 or sulfonic acid positions to modulate bioactivity. Use reductive amination (e.g., hydrazine hydrate ) or Suzuki-Miyaura coupling for diversification. Prioritize derivatives with low cytotoxicity (MTT assay) and high solubility (logP < 3) for in vitro studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.